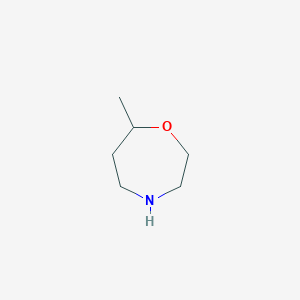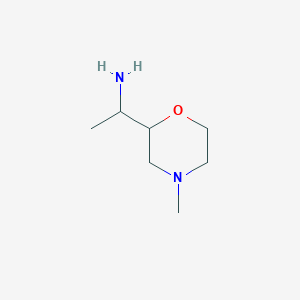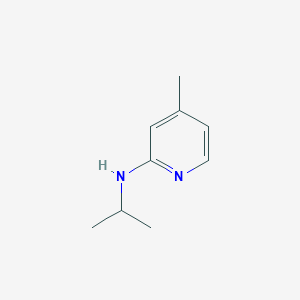
Isopropyl-(4-methyl-pyridin-2-yl)-amine
Vue d'ensemble
Description
Isopropyl-(4-methyl-pyridin-2-yl)-amine, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMPY is a pyridine-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
Isopropyl-(4-methyl-pyridin-2-yl)-amine binds to Aβ plaques through its pyridine ring, which forms hydrogen bonds with the Aβ peptide. This binding inhibits the formation of Aβ aggregates, which are toxic to neurons and contribute to the progression of Alzheimer's disease. Isopropyl-(4-methyl-pyridin-2-yl)-amine has also been shown to cross the blood-brain barrier, allowing it to target Aβ plaques in the brain.
Effets Biochimiques Et Physiologiques
Isopropyl-(4-methyl-pyridin-2-yl)-amine has been shown to selectively bind to Aβ plaques in the brain, without binding to other proteins or structures. This selectivity makes Isopropyl-(4-methyl-pyridin-2-yl)-amine a promising diagnostic tool for Alzheimer's disease. Isopropyl-(4-methyl-pyridin-2-yl)-amine has also been shown to inhibit the formation of Aβ aggregates, which can protect neurons from toxicity and slow the progression of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl-(4-methyl-pyridin-2-yl)-amine has several advantages for lab experiments, including its high selectivity for Aβ plaques and its ability to cross the blood-brain barrier. However, Isopropyl-(4-methyl-pyridin-2-yl)-amine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be addressed by optimizing the reaction conditions and using appropriate controls in experiments.
Orientations Futures
There are several future directions for Isopropyl-(4-methyl-pyridin-2-yl)-amine research, including its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Isopropyl-(4-methyl-pyridin-2-yl)-amine can also be modified to improve its solubility and reduce its toxicity, which can enhance its diagnostic and therapeutic potential. Additionally, Isopropyl-(4-methyl-pyridin-2-yl)-amine can be used as a tool to study the formation and progression of Aβ plaques in Alzheimer's disease and other neurodegenerative diseases. Further research on Isopropyl-(4-methyl-pyridin-2-yl)-amine can contribute to the development of effective treatments and diagnostic tools for these diseases.
Conclusion:
In conclusion, Isopropyl-(4-methyl-pyridin-2-yl)-amine is a pyridine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications in Alzheimer's disease and other neurodegenerative diseases. Isopropyl-(4-methyl-pyridin-2-yl)-amine can be synthesized through various methods and has been extensively studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments. Further research on Isopropyl-(4-methyl-pyridin-2-yl)-amine can contribute to the development of effective treatments and diagnostic tools for neurodegenerative diseases.
Applications De Recherche Scientifique
Isopropyl-(4-methyl-pyridin-2-yl)-amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Isopropyl-(4-methyl-pyridin-2-yl)-amine has been shown to bind to amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease, and inhibit their formation. Isopropyl-(4-methyl-pyridin-2-yl)-amine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it can selectively bind to Aβ plaques in the brain.
Propriétés
IUPAC Name |
4-methyl-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-6-8(3)4-5-10-9/h4-7H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSXWDIDQUUFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl-(4-methyl-pyridin-2-yl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



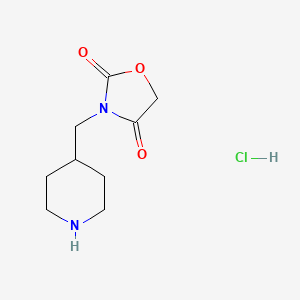
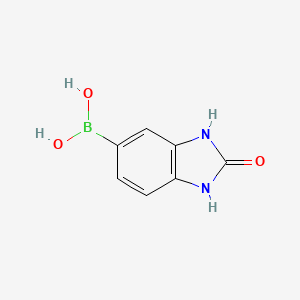
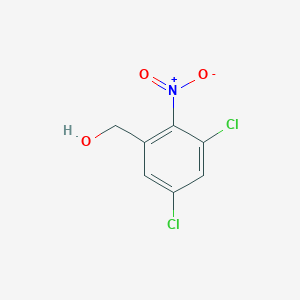
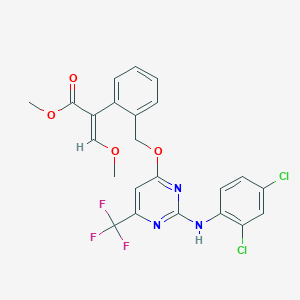
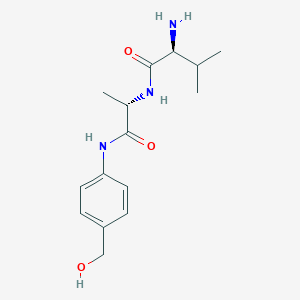

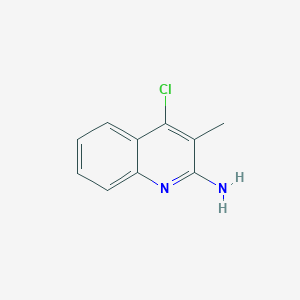
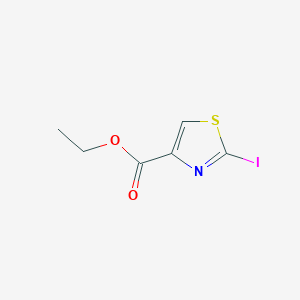
![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)
![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)
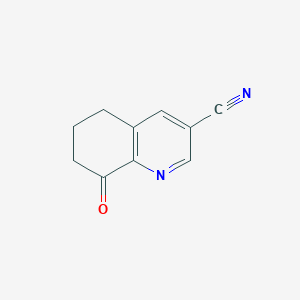
![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)
